molecular formula C20H18Cl2N4O3S2 B6521234 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 896274-03-6

2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B6521234
CAS No.: 896274-03-6
M. Wt: 497.4 g/mol
InChI Key: HZCWHZKITVGMEP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H18Cl2N4O3S2 and its molecular weight is 497.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.0197382 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be a variety of enzymes and receptors in the biological system . The triazole nucleus, a key component of this compound, is known to bind readily with these targets .

Mode of Action

The compound interacts with its targets through hydrogen-bonding and dipole interactions . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of certain enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .

Biochemical Pathways

Triazole derivatives have been found to show versatile biological activities . They have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Pharmacokinetics

For instance, the methoxyphenyl and sulfonamide groups could potentially enhance the compound’s solubility, absorption, and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given the wide range of activities associated with triazole derivatives, the effects could potentially include inhibition of microbial growth, reduction of inflammation, or suppression of cancer cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s binding affinity for its targets could be affected by changes in pH or temperature. Additionally, the presence of other molecules could either compete with the compound for its targets or alter the targets in a way that affects the compound’s action .

Properties

IUPAC Name

2,5-dichloro-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S2/c1-12-17(9-10-23-31(27,28)18-11-14(21)5-8-16(18)22)30-20-24-19(25-26(12)20)13-3-6-15(29-2)7-4-13/h3-8,11,23H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWHZKITVGMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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